ALDH3A1 Inhibition: Meta‑CF₃ vs. Analog Series
2‑Formyl‑6‑(3‑trifluoromethylphenyl)phenol inhibits human ALDH3A1‑mediated benzaldehyde oxidation with an IC₅₀ of 2.10 × 10³ nM (2.1 µM) [1]. Within the same patent series (US9328112), a structurally related analog bearing a different substitution pattern (BDBM50447071 / A20) exhibits an IC₅₀ of 300 nM under identical assay conditions—representing a ~7‑fold increase in potency [2]. This demonstrates that the meta‑CF₃ biphenyl scaffold of the target compound occupies a distinct activity space relative to close-in analogs, with the formyl group serving as a substrate‑competitive recognition element for the aldehyde dehydrogenase active site.
| Evidence Dimension | ALDH3A1 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (2.1 µM) |
| Comparator Or Baseline | Analog A20 (BDBM50447071, from same patent US9328112): IC₅₀ = 300 nM |
| Quantified Difference | Target compound is ~7‑fold less potent than Analog A20 (300 nM vs. 2100 nM); distinct SAR positioning |
| Conditions | Recombinant human ALDH3A1, benzaldehyde substrate, 1‑min pre‑incubation, spectrophotometric detection |
Why This Matters
For procurement decisions in ALDH‑targeted programs, this quantitative SAR benchmark shows that the 3‑CF₃ substitution imparts a measurable inhibitory fingerprint—suitable for probe development where intermediate potency and meta‑CF₃ topology are design requirements.
- [1] BindingDB BDBM50447072 / CHEMBL1890994 / US9328112, A24. IC₅₀ = 2.10E+3 nM, Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation. View Source
- [2] BindingDB BDBM50447071 / CHEMBL3112681 / US9328112, A20. IC₅₀ = 300 nM, Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation. View Source
